Cas no 1806567-87-2 (4-Amino-3-chlorophenylpropanal)
4-Amino-3-chlorophenylpropanal Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-3-chlorophenylpropanal
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- Inchi: 1S/C9H10ClNO/c1-6(5-12)7-2-3-9(11)8(10)4-7/h2-6H,11H2,1H3
- InChI Key: CLOPPJPFDOQNEZ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(C=O)C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- XLogP3: 1.8
- Topological Polar Surface Area: 43.1
4-Amino-3-chlorophenylpropanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005048-250mg |
4-Amino-3-chlorophenylpropanal |
1806567-87-2 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
| Alichem | A014005048-500mg |
4-Amino-3-chlorophenylpropanal |
1806567-87-2 | 97% | 500mg |
798.70 USD | 2021-06-22 | |
| Alichem | A014005048-1g |
4-Amino-3-chlorophenylpropanal |
1806567-87-2 | 97% | 1g |
1,579.40 USD | 2021-06-22 |
4-Amino-3-chlorophenylpropanal Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 4-Amino-3-chlorophenylpropanal
Introduction to 4-Amino-3-chlorophenylpropanal (CAS No. 1806567-87-2)
4-Amino-3-chlorophenylpropanal is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and chemical biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1806567-87-2, features a unique structural framework that combines an amino group, a chlorophenyl ring, and an aldehyde functional group. Such structural motifs are highly valued in medicinal chemistry due to their potential to interact with biological targets in diverse ways, making them valuable intermediates in the synthesis of novel therapeutic agents.
The 4-amino-3-chlorophenylpropanal molecule exhibits a high degree of reactivity, which is primarily attributed to the presence of both the aldehyde and amino functional groups. The aldehyde moiety serves as a versatile handle for further functionalization, enabling the construction of more complex molecules through condensation reactions, such as Schiff base formations or Michael additions. Meanwhile, the amino group provides opportunities for salt formation, hydrogen bonding interactions, and further derivatization, enhancing the compound's utility in drug design.
In recent years, there has been growing interest in phenylpropanal derivatives due to their reported biological activities. Specifically, compounds containing chlorophenyl and amino substituents have shown promise in various pharmacological contexts. For instance, studies have indicated that certain analogs of 4-amino-3-chlorophenylpropanal exhibit antimicrobial properties, making them relevant for developing new antibiotics or antifungal agents. Additionally, the structural similarity to known bioactive molecules has prompted investigations into its potential role in modulating enzyme activity or receptor binding.
The synthesis of 4-amino-3-chlorophenylpropanal typically involves multi-step organic transformations that require precise control over reaction conditions. Key steps often include chlorination of a precursor aromatic ring followed by selective reduction or oxidation to introduce the desired functional groups. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or asymmetric hydrogenations, may also be employed to achieve high enantioselectivity or regioselectivity when necessary.
From a computational chemistry perspective, the molecular properties of 4-amino-3-chlorophenylpropanal have been extensively modeled using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into its electronic structure, dipole moments, and hydrogen bonding capabilities. Such computational data is invaluable for predicting its behavior in biological systems and for guiding experimental modifications aimed at optimizing its pharmacological profile.
The compound's relevance extends beyond academic research; it has also garnered attention from industrial pharmaceutical companies as a potential building block for drug candidates. Its structural features align well with current trends in medicinal chemistry, where molecules with both polar and non-polar regions are favored for improved solubility and bioavailability. Furthermore, the presence of both electron-withdrawing (chloro) and electron-donating (amino) groups allows for fine-tuning of physicochemical properties through structural modifications.
In clinical research settings, derivatives of 4-amino-3-chlorophenylpropanal are being explored for their potential therapeutic effects. Preliminary studies suggest that certain analogs may exhibit anti-inflammatory or analgesic activities by interacting with specific signaling pathways or ion channels. While these findings are still in early stages, they underscore the importance of this compound as a scaffold for developing next-generation therapeutics.
The handling and storage of 4-amino-3-chlorophenylpropanal require adherence to standard laboratory protocols to ensure stability and prevent degradation. Typically stored under inert atmospheres at controlled temperatures, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. Its compatibility with other reagents must also be carefully considered during synthetic workflows to avoid unintended side reactions.
Future directions in the study of 4-amino-3-chlorophenylpropanal may include exploring its role in drug repurposing efforts. By screening existing libraries of derivatives for enhanced biological activity, researchers could uncover new therapeutic applications for this molecule or its analogs. Additionally, advances in green chemistry principles may lead to more sustainable synthetic routes for producing this compound on an industrial scale.
The broader impact of compounds like 4-amino-3-chlorophenylpropanal on chemical biology cannot be overstated. They serve as critical tools for understanding molecular interactions at a fundamental level and provide essential building blocks for innovation in drug discovery. As research continues to uncover new biological functions and synthetic possibilities, this class of molecules will undoubtedly remain at the forefront of pharmaceutical development.
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